1,3-Dioxoisoindolin-2-yl 4-(N,N-dipropylsulfamoyl)benzoate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate typically involves multiple steps One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can be compared with other phthalimide derivatives:
1,3-Dioxoisoindolin-2-yl pivalate: Similar structure but different functional groups.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione: Another phthalimide derivative with different substituents.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains a thiocarbamate group instead of a benzoate group .
Properties
Molecular Formula |
C21H22N2O6S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C21H22N2O6S/c1-3-13-22(14-4-2)30(27,28)16-11-9-15(10-12-16)21(26)29-23-19(24)17-7-5-6-8-18(17)20(23)25/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
XLJXEHLXXMVKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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